

Application Notes and Protocols for Intravenous IMM-H004 in Animal Studies

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the intravenous administration of **IMM-H004** in animal models of cerebral ischemia. The protocols detailed below are based on published preclinical research and are intended to guide researchers in designing and executing similar studies.

Introduction

IMM-H004 is a novel coumarin derivative with demonstrated neuroprotective effects in animal models of ischemic stroke.[1][2] Administered intravenously, it has been shown to mitigate brain injury and improve neurological outcomes.[3][4] This document summarizes the key findings from animal studies, including pharmacokinetic profiles, efficacy data, and the underlying mechanism of action. Detailed experimental protocols are provided to facilitate the replication and further investigation of **IMM-H004**'s therapeutic potential.

Quantitative Data Summary

The following tables summarize the key quantitative data from intravenous **IMM-H004** animal studies.

Pharmacokinetic Parameters in Rats

Following a single intravenous injection in transient middle cerebral artery occlusion/reperfusion (MCAO/R) rats, **IMM-H004** is rapidly metabolized into its active glucuronide metabolite, **IMM-**



H004G.[5][6] **IMM-H004**G exhibits a significantly longer half-life and greater plasma exposure compared to the parent compound.[5][6]

Compound	Dose (mg/kg)	AUC (h*ng/mL)	t½ (h)
IMM-H004	10	1,638	0.42
IMM-H004G	10	28,948	6.61

Data obtained from studies in MCAO/R rats.[5][6]

Efficacy in Rat Model of Cerebral Ischemia (MCAO/R)

Intravenous administration of **IMM-H004** has been shown to reduce infarct volume and improve neurological function in a dose-dependent manner in rats subjected to MCAO/R.



Dose (mg/kg)	Treatment Time Post-Ischemia	Infarct Volume Reduction (%)	Neurological Score Improvement
1.5	3 days pre-treatment (daily)	Significant neuronal protection	Significantly improved behavioral deficits
3	3 days pre-treatment (daily)	Dose-dependent neuronal protection	Dose-dependent improvement in behavioral deficits
5	6 hours	Significant reduction	Significant improvement
6	3 days pre-treatment (daily)	Dose-dependent neuronal protection	Dose-dependent improvement in behavioral deficits
10	6 hours	Significant reduction	Significant improvement
20	6 hours	Significant reduction	Significant improvement
Data compiled from multiple studies.[3][4] Neurological scores were assessed using scales such as the Zea Longa score.[4][7]			

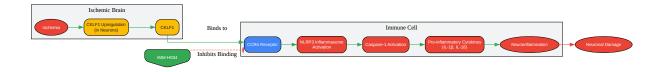
Toxicology Profile

Specific LD50 (median lethal dose) and MTD (maximum tolerated dose) values for intravenous administration of **IMM-H004** in animals are not available in the reviewed public literature. However, studies have reported the use of doses up to 20 mg/kg in rats without mentioning significant adverse effects, suggesting a favorable safety profile within this therapeutic range.[4] Further dedicated toxicology studies are required to formally establish the MTD and LD50.



Mechanism of Action: CKLF1/CCR4-Mediated NLRP3 Inflammasome Inhibition

IMM-H004 exerts its neuroprotective effects by targeting the Chemokine-like factor 1 (CKLF1)/C-C chemokine receptor type 4 (CCR4) signaling axis, which plays a critical role in the inflammatory cascade following cerebral ischemia.[1][2] Ischemia leads to an upregulation of CKLF1 in neurons.[8] CKLF1 then binds to its receptor, CCR4, on immune cells, activating the NLRP3 inflammasome.[1][2][9] This activation leads to the maturation and release of proinflammatory cytokines such as IL-1 β and IL-1 β , exacerbating neuronal damage.[1] **IMM-H004** intervenes by downregulating the binding of CKLF1 to CCR4, thereby suppressing the activation of the NLRP3 inflammasome and subsequent inflammatory response.[1][2]



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Caption: IMM-H004 Signaling Pathway.

Experimental Protocols

The following are detailed protocols for key in vivo experiments involving the intravenous administration of **IMM-H004**.

Animal Model: Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R) in Rats

This model is widely used to mimic focal cerebral ischemia in humans.

Materials:



- Male Sprague-Dawley rats (250-300 g)
- Anesthesia (e.g., isoflurane)
- Surgical instruments
- 4-0 monofilament nylon suture with a rounded tip
- · Heating pad

Procedure:

- Anesthetize the rat and maintain anesthesia throughout the surgical procedure.
- Place the rat in a supine position on a heating pad to maintain body temperature.
- Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
- · Ligate the distal ECA and the CCA.
- Insert the nylon suture into the ECA lumen and advance it into the ICA until a slight resistance is felt, indicating the occlusion of the middle cerebral artery (MCA).
- After the desired occlusion period (e.g., 2 hours), withdraw the suture to allow for reperfusion.
- Suture the incision and allow the animal to recover in a warm cage with free access to food and water.

Intravenous Administration of IMM-H004

Materials:

- IMM-H004 citrate salt
- Sterile saline (0.9% NaCl)
- Syringes and needles (e.g., 27-gauge)



Procedure:

- Dissolve IMM-H004 citrate in sterile saline to the desired concentration (e.g., 5 mg/mL).
- Warm the solution to room temperature before injection.
- Gently restrain the rat and locate the lateral tail vein.
- Wipe the injection site with an alcohol swab.
- Insert the needle into the tail vein and slowly inject the IMM-H004 solution. The volume of injection will depend on the rat's body weight and the desired dose.
- Administer the injection at the predetermined time point relative to the ischemic insult (e.g., 6 hours post-reperfusion).

Assessment of Neuroprotective Efficacy

4.3.1. Infarct Volume Measurement (TTC Staining)

Materials:

- 2,3,5-triphenyltetrazolium chloride (TTC) solution (2% in phosphate-buffered saline)
- Brain matrix slicer

Procedure:

- At the end of the experiment (e.g., 24 hours post-reperfusion), euthanize the rat and perfuse the brain with cold saline.
- Carefully remove the brain and chill it at -20°C for 30 minutes.
- Slice the brain into 2-mm coronal sections using a brain matrix.
- Immerse the slices in 2% TTC solution at 37°C for 30 minutes in the dark. Healthy tissue will stain red, while the infarcted tissue will remain white.



 Capture images of the stained sections and quantify the infarct area using image analysis software.

4.3.2. Neurological Deficit Scoring

Neurological function can be assessed using a variety of scoring systems. The Zea Longa 5-point scale is commonly used:

- 0: No neurological deficit.
- 1: Failure to extend the contralateral forepaw fully.
- 2: Circling to the contralateral side.
- 3: Falling to the contralateral side.
- 4: No spontaneous walking and a depressed level of consciousness.

Pharmacokinetic Study

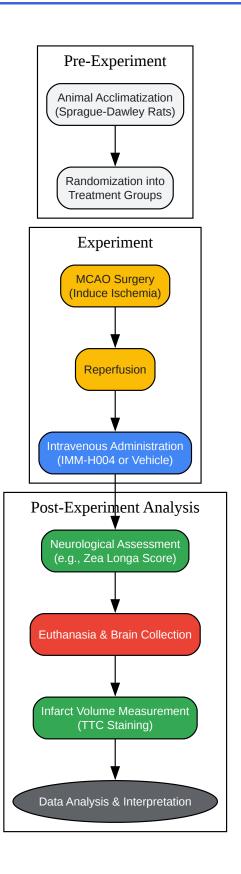
Procedure:

- Administer IMM-H004 intravenously as described in section 4.2.
- Collect blood samples (e.g., via tail vein or cardiac puncture) at predetermined time points (e.g., 0, 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
- Process the blood samples to obtain plasma and store at -80°C until analysis.
- Analyze the plasma concentrations of IMM-H004 and its metabolites using a validated analytical method such as LC-MS/MS.
- Calculate pharmacokinetic parameters (AUC, t½, etc.) using appropriate software.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the typical workflow for an in vivo efficacy study of **IMM-H004** and the logical relationship between the experimental components.





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Caption: In Vivo Efficacy Study Workflow.





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Caption: Logical Relationship of Study Components.

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